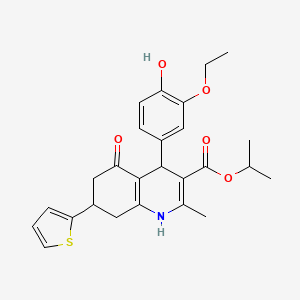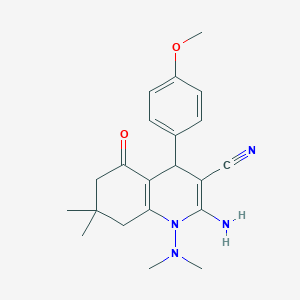![molecular formula C18H22N2O4S B11628885 2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11628885.png)
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(2-Methoxyphenyl)methansulfonamido]-N-[(4-Methylphenyl)methyl]acetamid ist eine komplexe organische Verbindung, die zur Klasse der Acetamide gehört. Sie zeichnet sich durch das Vorhandensein von Methoxyphenyl- und Methylphenylgruppen aus, die an das Acetamid-Rückgrat gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[N-(2-Methoxyphenyl)methansulfonamido]-N-[(4-Methylphenyl)methyl]acetamid umfasst typischerweise mehrere Schritte. Eine übliche Methode beginnt mit der Reaktion von 2-Methoxyphenylamine mit Methansulfonylchlorid unter Bildung von 2-Methoxyphenylmethansulfonamid. Dieses Zwischenprodukt wird dann mit 4-Methylbenzylamin umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel wie Dichlormethan und Katalysatoren wie Triethylamin, um die Reaktionen zu erleichtern.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Herstellung dieser Verbindung ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-[N-(2-Methoxyphenyl)methansulfonamido]-N-[(4-Methylphenyl)methyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.
Reduktion: Die Sulfonamidgruppe kann reduziert werden, um Amine zu bilden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Reagenzien wie Brom oder Salpetersäure in Gegenwart eines Katalysators.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation der Methoxygruppe Methoxybenzaldehyd ergeben, während die Reduktion der Sulfonamidgruppe Methoxyphenylamine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-[N-(2-Methoxyphenyl)methansulfonamido]-N-[(4-Methylphenyl)methyl]acetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptorligand untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und schmerzlindernder Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[N-(2-Methoxyphenyl)methansulfonamido]-N-[(4-Methylphenyl)methyl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Methansulfonamidgruppe kann Wasserstoffbrückenbindungen mit Enzymen oder Rezeptoren bilden und deren Aktivität hemmen. Die aromatischen Ringe können auch an π-π-Wechselwirkungen beteiligt sein, was die Bindungsaffinität der Verbindung erhöht. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Effekten führt.
Wissenschaftliche Forschungsanwendungen
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The aromatic rings can also participate in π-π interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2-Methoxyphenyl)acetamid: Fehlt die Sulfonamid- und Methylphenylgruppe.
N-(4-Methylphenyl)acetamid: Fehlt die Methoxyphenyl- und Sulfonamidgruppe.
N-(2-Methoxyphenyl)methansulfonamid: Fehlt die Acetamid- und Methylphenylgruppe.
Einzigartigkeit
2-[N-(2-Methoxyphenyl)methansulfonamido]-N-[(4-Methylphenyl)methyl]acetamid ist aufgrund des Vorhandenseins sowohl von Methoxyphenyl- als auch von Methylphenylgruppen einzigartig, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen. Die Kombination dieser funktionellen Gruppen erhöht sein Potenzial als vielseitige Verbindung in verschiedenen Anwendungen.
Eigenschaften
Molekularformel |
C18H22N2O4S |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H22N2O4S/c1-14-8-10-15(11-9-14)12-19-18(21)13-20(25(3,22)23)16-6-4-5-7-17(16)24-2/h4-11H,12-13H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
BVQFVYWMLGHHBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11628809.png)


![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628824.png)
![(5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11628832.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11628833.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11628839.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11628843.png)

![N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide](/img/structure/B11628856.png)
![[4-(dimethylamino)phenyl][3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11628871.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628875.png)
![N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11628881.png)
![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11628883.png)
